molecular formula C17H20N2O3S B5882799 N-(3,4-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE

N-(3,4-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE

Cat. No.: B5882799
M. Wt: 332.4 g/mol
InChI Key: FIUXYQLVUJGLCB-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The compound’s structure features a sulfonamide group attached to a propanamide backbone, with additional phenyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE typically involves the following steps:

    Formation of the Sulfonamide Group: The reaction between a sulfonyl chloride (such as benzenesulfonyl chloride) and an amine (such as 3,4-dimethylaniline) in the presence of a base (such as triethylamine) to form the sulfonamide intermediate.

    Amidation Reaction: The sulfonamide intermediate is then reacted with a propanoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes, with optimization for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacteria. The compound may bind to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(4-Methylphenyl)-3-[(phenylsulfonyl)amino]propanamide: A structurally similar compound with a different substitution pattern.

Uniqueness

N-(3,4-DIMETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(3,4-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-8-9-15(12-14(13)2)19-17(20)10-11-18-23(21,22)16-6-4-3-5-7-16/h3-9,12,18H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUXYQLVUJGLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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